molecular formula C20H16N2O2 B10805666 N'-([1,1'-Biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide

N'-([1,1'-Biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide

Cat. No.: B10805666
M. Wt: 316.4 g/mol
InChI Key: PNAOAWLPWZRVCK-KGENOOAVSA-N
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Preparation Methods

The synthesis of GI-560192 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced in a highly pure form, with a purity of 99.44% .

Chemical Reactions Analysis

Hydrolysis of Hydrazone Bond

The imine bond undergoes acid-catalyzed hydrolysis to regenerate the parent hydrazide and aldehyde:

N’-([1,1’-Biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazideH⁺, H₂O4-Hydroxybenzohydrazide+[1,1’-Biphenyl]-4-carbaldehyde\text{N'-([1,1'-Biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide} \xrightarrow{\text{H⁺, H₂O}} \text{4-Hydroxybenzohydrazide} + \text{[1,1'-Biphenyl]-4-carbaldehyde}

  • Conditions : Hydrolysis occurs in aqueous acidic media (e.g., HCl, H₂SO₄) at elevated temperatures (60–80°C).

  • Monitoring : Disappearance of the C=N IR band (1590–1615 cm⁻¹) and reappearance of the C=O band (~1675 cm⁻¹) .

Coordination with Metal Ions

The compound acts as a polydentate ligand, coordinating via:

  • Imine nitrogen (C=N)

  • Phenolic oxygen (–OH)

  • Amide carbonyl oxygen (C=O)

Example: Zn(II) Complex Formation ( )

ParameterFree LigandZn(II) Complex
Azomethine (C=N) δ (¹H-NMR)8.52 ppm8.75 ppm
Carbonyl (C=O) δ (¹³C-NMR)161 ppm177 ppm
Phenolic –OH δ (¹H-NMR)9.92–10.80 ppmDisappearance (deprotonation)
  • Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes.

  • Applications : Metal complexes exhibit enhanced biological activity (e.g., antimicrobial, anticancer) .

Nucleophilic Addition Reactions

The hydrazone’s imine bond undergoes nucleophilic attacks:

  • With Grignard Reagents : Forms secondary amines.

  • With Hydroxylamine : Produces oxime derivatives.

Cyclization Reactions

Under specific conditions, the compound participates in heterocycle formation:

  • With Acetic Anhydride : Forms 1,3,4-oxadiazole derivatives via cyclodehydration .

    • Example:

      Hydrazone(Ac₂O)1-(5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone\text{Hydrazone} \xrightarrow{\text{(Ac₂O)}} \text{1-(5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone}
    • Yield : 90–93% under microwave irradiation .

Electrophilic Substitution on Aromatic Rings

The biphenyl and phenolic moieties undergo reactions such as:

  • Nitration : Introduces –NO₂ groups at aromatic positions.

  • Sulfonation : Adds –SO₃H groups under concentrated H₂SO₄.

Photochemical Reactions

The hydrazone linkage exhibits E/Z photoisomerization under UV light, confirmed by changes in UV-vis spectra (λ_max shifts) .

Scientific Research Applications

Synthesis and Structural Elucidation

The compound is synthesized through the condensation reaction of 4-hydroxybenzohydrazide with 4-formylbiphenyl. The structural characterization is typically performed using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the formation of the desired hydrazone structure and provide insights into its functional groups and molecular interactions.

Antimicrobial Activity

N'-([1,1'-Biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide exhibits significant antimicrobial properties. Studies have shown that it possesses antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansModerate

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It demonstrates a capacity to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity correlates with the presence of hydroxyl groups in its structure, enhancing electron donation .

Anti-inflammatory Effects

Recent studies suggest that this compound may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies and Research Findings

Several case studies highlight the compound's potential in drug development:

  • Antimycobacterial Activity : A study indicated that derivatives of benzohydrazides, including this compound, showed promising results against Mycobacterium tuberculosis, suggesting a pathway for developing new anti-tubercular agents .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed that it could effectively interact with key enzymes involved in bacterial metabolism, supporting its potential as a lead compound for further development .

Mechanism of Action

GI-560192 exerts its effects by modulating the hedgehog signaling pathway. It specifically targets the smoothened protein, regulating its translocation and accumulation in the primary cilia. This modulation affects the downstream signaling events, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

GI-560192 is unique in its high potency and specificity for the smoothened protein. Similar compounds include:

These compounds also target the hedgehog signaling pathway but may differ in their potency, specificity, and mechanism of action .

Biological Activity

N'-([1,1'-Biphenyl]-4-ylmethylene)-4-hydroxybenzohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H16N2O2C_{20}H_{16}N_{2}O_{2} and a molecular weight of 316.35 g/mol. The compound features a biphenyl moiety linked by a methylene bridge to a hydroxybenzohydrazide group. This structural configuration is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily involves:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can inhibit the growth of various cancer cell lines by targeting pathways involved in cell proliferation and survival. It appears to induce apoptosis in cancer cells through interactions with specific macromolecules.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress within cells, contributing to its therapeutic potential.
  • Binding Interactions : Molecular docking studies suggest that this compound interacts with ribonucleotide reductase enzymes, essential for DNA synthesis in rapidly proliferating cells. This interaction is pivotal for its anticancer effects.

Biological Activity Overview

Activity Description
Anticancer Inhibits growth in various cancer cell lines; induces apoptosis.
Antioxidant Reduces oxidative stress, potentially enhancing therapeutic efficacy.
Enzyme Interaction Binds to ribonucleotide reductase, affecting DNA synthesis and cell proliferation.

Study 1: Anticancer Activity

In a study focusing on pancreatic cancer cell lines (Panc1), this compound demonstrated significant growth inhibition with an IC50 value indicating potent activity compared to other known inhibitors. This suggests that the compound could serve as a lead for further drug development targeting pancreatic cancer .

Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the binding affinities of this compound with various proteins involved in cancer progression. The results indicated strong interactions with key residues in the active sites of ribonucleotide reductase, suggesting a mechanism for its anticancer effects .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Here is a comparison highlighting their biological activities:

Compound Name Structural Features Biological Activity
(E)-2-hydroxy-N'-(2-hydroxy-5-(thiophen-3-yl)benzylidene)benzohydrazideContains thiophene; similar hydrazone structureAnticancer activity
(E)-N'-(6-(furan-3-yl)-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazideFuran substitution; potential antioxidant activityAnticancer activity
N'-(2-hydroxybenzoyl)nicotinohydrazideNicotine derivative; different aromatic systemAntimicrobial properties

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H16N2O2/c23-19-12-10-18(11-13-19)20(24)22-21-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14,23H,(H,22,24)/b21-14+

InChI Key

PNAOAWLPWZRVCK-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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